- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Cas no 97845-72-2 (Penciclovir Diacetate)

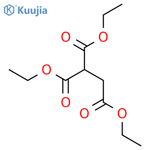

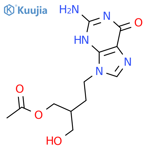

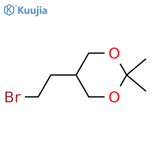

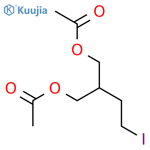

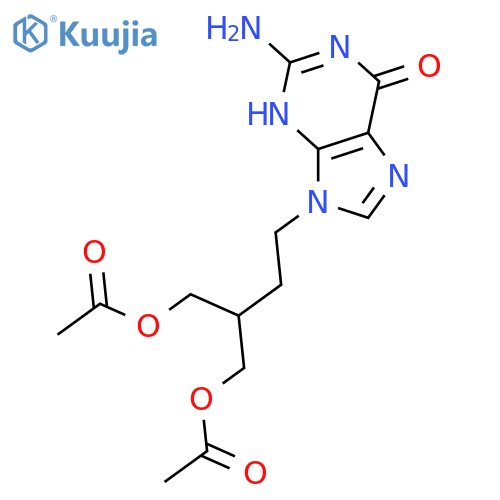

Penciclovir Diacetate structure

Produktname:Penciclovir Diacetate

CAS-Nr.:97845-72-2

MF:C14H19N5O5

MW:337.331162691116

CID:4557780

Penciclovir Diacetate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Penciclovir Diacetate Impurity

- Penciclovir Impurity 3

- 6H-Purin-6-one, 9-[4-(acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-

- 2-[(acetyloxy)methyl]-4-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)butylacetate

- Penciclovir impurity-C

- 9-[4-(Acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-6H-purin-6-one (ACI)

- BRL 39913

- BRU 39913

- Di-O-acetylpenciclovir

- Penciclovir diacetate

- Penciclovir Diacetate

-

- Inchi: 1S/C14H19N5O5/c1-8(20)23-5-10(6-24-9(2)21)3-4-19-7-16-11-12(19)17-14(15)18-13(11)22/h7,10H,3-6H2,1-2H3,(H3,15,17,18,22)

- InChI-Schlüssel: KQURMIWGELPUHQ-UHFFFAOYSA-N

- Lächelt: O=C1C2N=CN(C=2NC(N)=N1)CCC(COC(C)=O)COC(C)=O

Penciclovir Diacetate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | P221505-10mg |

Penciclovir Diacetate |

97845-72-2 | 10mg |

$ 110.00 | 2023-09-06 | ||

| TRC | P221505-50mg |

Penciclovir Diacetate |

97845-72-2 | 50mg |

$ 466.00 | 2023-09-06 | ||

| TRC | P221505-25mg |

Penciclovir Diacetate |

97845-72-2 | 25mg |

$ 241.00 | 2023-09-06 | ||

| TRC | P221505-5mg |

Penciclovir Diacetate |

97845-72-2 | 5mg |

$58.00 | 2023-05-17 |

Penciclovir Diacetate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Methanol , tert-Butanol

2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

5.1 Reagents: Hydrochloric acid

6.1 Reagents: 4-(Dimethylamino)pyridine

2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

5.1 Reagents: Hydrochloric acid

6.1 Reagents: 4-(Dimethylamino)pyridine

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Hydrochloric acid

4.1 Reagents: 4-(Dimethylamino)pyridine

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Hydrochloric acid

4.1 Reagents: 4-(Dimethylamino)pyridine

Referenz

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Hydrochloric acid

2.1 Reagents: 4-(Dimethylamino)pyridine

2.1 Reagents: 4-(Dimethylamino)pyridine

Referenz

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Oxygen Solvents: Water ; 3 h, pH 7.4, 30 °C

Referenz

- Production of Recombinant Human Aldehyde Oxidase in Escherichia coli and Optimization of Its Application for the Preparative Synthesis of Oxidized Drug Metabolites, ChemCatChem, 2014, 6(4), 1028-1042

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

1.2 Solvents: Isopropanol ; 1.5 h, 0 °C

1.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

1.2 Solvents: Isopropanol ; 1.5 h, 0 °C

1.3 Solvents: Ethyl acetate ; rt → 70 °C; 70 °C → rt

1.1 Reagents: 4-(Dimethylamino)pyridine

1.2 Solvents: Isopropanol ; 1.5 h, 0 °C

1.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

1.2 Solvents: Isopropanol ; 1.5 h, 0 °C

1.3 Solvents: Ethyl acetate ; rt → 70 °C; 70 °C → rt

1.1 Reagents: 4-(Dimethylamino)pyridine

Referenz

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineVirtual Screening of Acyclovir Derivatives as Potential Antiviral Agents: Design, Synthesis, and Biological Evaluation of New Acyclic Nucleoside ProTidesSynthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Tetrahedron, 2006, 62(24), 5709-5716

Synthetic Routes 6

Reaktionsbedingungen

1.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt

1.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

1.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

1.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

Referenz

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt

2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt

2.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

2.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt

2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt

2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt

2.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

2.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt

2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

Referenz

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt

3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt

3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt

3.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

3.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt

3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt

3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt

3.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

3.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

Referenz

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

2.1 Reagents: Hydrochloric acid

3.1 Reagents: 4-(Dimethylamino)pyridine

2.1 Reagents: Hydrochloric acid

3.1 Reagents: 4-(Dimethylamino)pyridine

Referenz

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 10

Reaktionsbedingungen

1.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt

1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

Referenz

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

4.1 Reagents: Hydrochloric acid

5.1 Reagents: 4-(Dimethylamino)pyridine

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

4.1 Reagents: Hydrochloric acid

5.1 Reagents: 4-(Dimethylamino)pyridine

Referenz

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 12

Reaktionsbedingungen

Referenz

- Treatment of herpes virus related diseasesTreatment of herpes virus related diseasesPractical synthesis of antiviral nucleosides, United States, 1998, 70(2), 313-318

Synthetic Routes 13

Reaktionsbedingungen

1.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt

1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

Referenz

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

Penciclovir Diacetate Raw materials

- 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine

- 2-(Acetoxymethyl)-4-bromobutyl Acetate

- 1,1,2-triethyl ethane-1,1,2-tricarboxylate

- 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(phenylmethyl)-,dihydrochloride

- Guanosine, monosodium salt (9CI)

- 2-(hydroxyMethyl)butane-1,4-diol

- Famciclovir

- 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane

- 2-(Acetoxymethyl)-4-iodobutyl Acetate

- 2-[(acetyloxy)methyl]-4-[(methylsulfonyl)oxy]butyl acetate (non-preferred name)

- 2-Amino-6-chloropurine

- 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol

- N2-acetyl-7-benzylguanine

Penciclovir Diacetate Preparation Products

Penciclovir Diacetate Verwandte Literatur

-

1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

97845-72-2 (Penciclovir Diacetate) Verwandte Produkte

- 4621-66-3(Pyridine-3-carbothioamide)

- 2138820-45-6(N-[3-(2-bromoethenyl)phenyl]methanesulfonamide)

- 2331259-67-5(4-Amino-piperidin-2-one tosylate)

- 6052-11-5((E)-N-Ethylideneaniline)

- 2138027-19-5(2-ethynyl-6,7-dimethyl-1H-1,3-benzodiazole)

- 1313026-86-6(2,6-dichloro-8-methyl-9-(propan-2-yl)-9H-purine)

- 2679859-08-4(rac-(4aR,6S,7aS)-4-(prop-2-en-1-yloxy)carbonyl-octahydrocyclopentab1,4oxazine-6-carboxylic acid)

- 928713-43-3(ASISCHEM C63579)

- 1804697-34-4(4-Cyano-3-(difluoromethyl)-2-methylpyridine-5-acetic acid)

- 2137426-75-4((1R,2S)-2-methoxycyclohexane-1-sulfinyl chloride)

Empfohlene Lieferanten

江苏科伦多食品配料有限公司

Gold Mitglied

CN Lieferant

Reagenz

Wuhan Comings Biotechnology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Gold Mitglied

CN Lieferant

Reagenz

atkchemica

Gold Mitglied

CN Lieferant

Reagenz